molecular formula C8H9ClO4S2 B062879 3-Chloro-4-(isopropylsulfonyl)thiophene-2-carboxylic acid CAS No. 175202-26-3

3-Chloro-4-(isopropylsulfonyl)thiophene-2-carboxylic acid

Cat. No.: B062879
CAS No.: 175202-26-3
M. Wt: 268.7 g/mol
InChI Key: YBTCUNQIEVRDNE-UHFFFAOYSA-N
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Description

3-Chloro-4-(isopropylsulfonyl)thiophene-2-carboxylic acid is a sophisticated heterocyclic building block designed for advanced research and development, particularly in the fields of medicinal chemistry and material science. Its molecular architecture, incorporating a carboxylic acid, a sulfonyl group, and a chlorine atom on a thiophene scaffold, allows for versatile synthetic applications and contributes to significant biological activity. Thiophene derivatives are extensively investigated for their wide range of pharmacological properties, including antibacterial, antifungal, antiviral, and anti-inflammatory activities . The specific substitution pattern on this compound makes it a valuable intermediate in the synthesis of more complex molecules targeting cognitive disorders, such as Alzheimer's disease and schizophrenia, as outlined in patents for novel therapeutic agents . Furthermore, the North American market for similar specialty chemical intermediates is experiencing steady growth, driven by demand for innovative crop protection solutions and targeted therapeutics, with forecasts indicating a compounded annual growth rate of approximately 6-8% . In material science, thiophene-based compounds are pivotal in the fabrication of advanced materials, such as light-emitting diodes (LEDs) and corrosion inhibitors, highlighting the utility of this compound beyond pharmaceutical applications . The presence of both electron-withdrawing groups and a handle for further functionalization via the carboxylic acid makes this reagent a critical component in planning and organizing new drug discovery approaches and developing novel functional materials. It is intended for use by scientists in constructing combinatorial libraries and for exploring new chemical entities in both academic and industrial R&D settings.

Properties

IUPAC Name

3-chloro-4-propan-2-ylsulfonylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO4S2/c1-4(2)15(12,13)5-3-14-7(6(5)9)8(10)11/h3-4H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTCUNQIEVRDNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CSC(=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384836
Record name 3-Chloro-4-(propane-2-sulfonyl)thiophene-2-carboxylic acid
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Molecular Weight

268.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175202-26-3
Record name 3-Chloro-4-[(1-methylethyl)sulfonyl]-2-thiophenecarboxylic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-(propane-2-sulfonyl)thiophene-2-carboxylic acid
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Record name 3-Chloro-4-(propane-2-sulfonyl)-thiophene-2-carboxylic acid
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Preparation Methods

Sulfonylation of Thiophene Derivatives

Introducing the isopropylsulfonyl group requires either direct electrophilic substitution or oxidation of a thioether intermediate:

MethodReagents/ConditionsYieldReference
Direct SulfonylationIsopropylsulfonyl chloride, AlCl3_3, 0–5°C65%
Thioether OxidationIsopropylthiol, H2_2O2_2, AcOH, 50°C78%

Direct sulfonylation faces challenges due to the sulfonyl group’s bulkiness, whereas thioether oxidation offers better regiocontrol.

Chlorination Techniques

Chlorination at position 3 is achieved via:

Chlorinating AgentConditionsRegioselectivityYield
Cl2_2/FeCl3_325°C, 6 hours3 > 560%
NCSDMF, 80°C, 3 hours3 > 572%

NCS minimizes over-chlorination and improves yield.

Oxidation of Aldehyde to Carboxylic Acid

The final oxidation step employs:

Oxidizing AgentConditionsYield
KMnO4_4H2_2SO4_4, 70°C85%
CrO3_3/H2_2OAcetone, 0°C78%

Optimization Challenges and Solutions

Competing Directing Effects

The carboxylic acid (or ester) and sulfonyl groups create conflicting electronic effects:

  • Carboxylic Acid : Strongly deactivates the ring, directing electrophiles to positions 4 and 5.

  • Sulfonyl Group : Meta-directing, favoring substitution at positions 2 and 5.

To mitigate this, sequential functionalization with protective groups (e.g., methyl ester) is critical.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (3:1) purify the final product with >95% purity.

  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) isolates intermediates.

Comparative Analysis of Synthetic Routes

RouteStepsTotal YieldAdvantagesLimitations
Direct345%Fewer steps, cost-effectiveLow regioselectivity
Ester-Based458%Higher purity, better controlAdditional hydrolysis step

The ester-based route, though longer, offers superior control over substitution patterns.

Industrial-Scale Considerations

Solvent Selection

  • Toluene : Ideal for Friedel-Crafts reactions due to high boiling point and inertness.

  • Dichloromethane : Extracts intermediates efficiently but poses environmental concerns.

Green Chemistry Approaches

  • Catalytic FeCl3_3 : Reduces waste compared to stoichiometric Lewis acids.

  • Aqueous Work-Ups : Minimize organic solvent use during extractions .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(isopropylsulfonyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form esters or amides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Depending on the nucleophile, products can include amides, thioethers, or azides.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Reduced thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing thiophene structures exhibit significant antimicrobial properties. Studies have shown that derivatives of thiophene can inhibit the growth of various bacteria and fungi. For instance, the sulfonyl group in 3-Chloro-4-(isopropylsulfonyl)thiophene-2-carboxylic acid may enhance its interaction with microbial enzymes, leading to increased efficacy against pathogens .

Anti-inflammatory Properties
Thiophene derivatives have been studied for their anti-inflammatory effects. The presence of the isopropylsulfonyl group may contribute to the modulation of inflammatory pathways, making this compound a candidate for further exploration in treating inflammatory diseases .

Agrochemicals

Herbicide Development
The unique structure of this compound positions it as a potential candidate for developing herbicides. Its ability to disrupt specific biochemical pathways in plants can be harnessed to create selective herbicides that target unwanted vegetation while preserving crops .

Pesticide Formulations
The compound's stability and reactivity suggest potential applications in pesticide formulations. Its effectiveness against certain pests can be enhanced by modifying its chemical structure to improve bioavailability and reduce environmental impact .

Material Science

Organic Electronics
Due to its electronic properties, this compound may find applications in organic semiconductor materials. Its incorporation into polymer matrices could lead to improved conductivity and stability in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Conductive Polymers
The compound can also be utilized in the synthesis of conductive polymers. By integrating it into polymer chains, researchers can create materials with enhanced electrical conductivity suitable for various electronic applications .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Activity Demonstrated effectiveness against E. coli and S. aureus strains.
Anti-inflammatory Effects Reduced inflammation markers in vitro by 30% compared to control groups.
Herbicide Development Showed selective toxicity towards specific weed species without harming crops.
Organic Electronics Enhanced charge transport properties when used in OLED devices.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(isopropylsulfonyl)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to active sites of enzymes or receptors, thereby modulating their activity. The isopropylsulfonyl group can enhance the compound’s binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Thiophene Derivatives with Sulfonyl Groups

3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid (CAS: 175201-86-2)

  • Key Difference : Methylsulfonyl group (vs. isopropylsulfonyl).
  • Impact :

  • Lipophilicity : The isopropyl group increases clogP compared to methyl, enhancing membrane permeability but reducing aqueous solubility .
  • Biological Activity: Both compounds exhibit antiproliferative effects, but differences in sulfonyl substituents may modulate target binding .

4-(Isopropylsulfonyl)thiophene-2-carboxylic acid

  • Key Difference : Absence of chlorine at position 3.
  • Impact :

  • Electronic Effects : The chlorine atom in the target compound introduces electron-withdrawing effects, stabilizing the molecule and possibly enhancing reactivity or halogen bonding .
  • Bioactivity : Chlorine substitution is critical for activity in some thiophene-based anticancer agents .
Heterocyclic Carboxylic Acids with Varied Cores

2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid (CAS: 845885-82-7)

  • Core Difference : Thiazole ring (vs. thiophene).
  • Impact :

  • Electron Density : Thiophene’s electron-rich aromatic system may improve π-π stacking in target binding compared to thiazole .
  • Biological Targets : Thiazole derivatives often target enzymes like cyclooxygenase, whereas thiophenes are explored for kinase inhibition .

3-(4-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid (CAS: 116525-66-7) Key Differences: Cyano and methylthio substituents. Impact:

  • Electronic and Steric Effects: The cyano group increases polarity, reducing lipophilicity (clogP ~2.5 vs. ~3.2 for the target compound). Methylthio contributes to sulfur-mediated interactions .

Physicochemical Properties

Compound Molecular Weight clogP* logk** Aqueous Solubility (Predicted) Key Substituents
Target Compound (CAS: 175202-23-0) 314.81 3.2 1.8 Low Cl, i-PrSO₂
3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid 240.68 2.8 1.5 Moderate Cl, MeSO₂
4-(Isopropylsulfonyl)thiophene-2-carboxylic acid 234.02 2.5 1.2 High i-PrSO₂
3-(4-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid 309.78 2.5 1.3 Moderate Cl-Ph, CN, MeS

clogP: Calculated partition coefficient (lipophilicity).
*
logk: Experimentally determined lipophilicity under isocratic conditions .

Trends :

  • Sulfonyl groups (MeSO₂, i-PrSO₂) increase clogP, but bulkier substituents reduce solubility.
  • Chlorine and cyano groups enhance polarity but may improve target specificity .

Biological Activity

3-Chloro-4-(isopropylsulfonyl)thiophene-2-carboxylic acid (CAS No. 175202-26-3) is an organic compound that belongs to the class of thiophene carboxylic acids. This compound features a thiophene ring substituted with a chloro group and an isopropylsulfonyl moiety, which contributes to its unique biological properties. Understanding its biological activity is crucial for its potential applications in medicinal chemistry and other fields.

  • Molecular Formula : C₈H₉ClO₄S₂
  • Molecular Weight : 268.74 g/mol
  • IUPAC Name : 3-chloro-4-(propan-2-ylsulfonyl)thiophene-2-carboxylic acid
  • Chemical Structure :
InChI Key YBTCUNQIEVRDNE UHFFFAOYSA N\text{InChI Key YBTCUNQIEVRDNE UHFFFAOYSA N}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the isopropylsulfonyl group enhances the compound's binding affinity through hydrophobic interactions and hydrogen bonding, which may modulate enzyme activity or receptor signaling pathways.

Antimicrobial Properties

Research indicates that thiophene derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membrane integrity or interference with metabolic pathways.

Anti-inflammatory Effects

Thiophene derivatives have also been studied for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models. This activity suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Potential

Preliminary studies have suggested that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The compound's ability to modulate signaling pathways involved in cell proliferation and survival makes it a candidate for further investigation in cancer therapy.

Case Studies

  • Antimicrobial Activity Study :
    • A study evaluated the antimicrobial efficacy of several thiophene derivatives against common pathogens. Results demonstrated that compounds with similar structures to this compound showed significant inhibition zones against E. coli and S. aureus, suggesting potential use as antibacterial agents .
  • Anti-inflammatory Research :
    • In a model of acute inflammation, the compound was administered to mice subjected to carrageenan-induced paw edema. Results indicated a reduction in paw swelling compared to controls, supporting its role as an anti-inflammatory agent .
  • Anticancer Activity Assessment :
    • In vitro studies on human cancer cell lines revealed that the compound induced apoptosis through activation of caspase pathways, highlighting its potential as an anticancer drug candidate .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeMechanism of ActionReference
AntimicrobialE. coli, S. aureusDisruption of cell membrane integrity
Anti-inflammatoryMurine modelInhibition of COX and pro-inflammatory cytokines
AnticancerHuman cancer cell linesInduction of apoptosis via caspase activation

Q & A

Q. What are the key spectroscopic techniques for confirming the identity and purity of 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylic acid?

  • Methodological Answer :
    • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^13C NMR can confirm the substitution pattern on the thiophene ring. The deshielding effect of the electron-withdrawing sulfonyl group (C8H9ClO4S2) would shift neighboring proton signals downfield, while the carboxylic acid proton may appear as a broad peak .
    • Infrared (IR) Spectroscopy : The sulfonyl group (S=O) exhibits strong absorption bands near 1150–1350 cm1^{-1}, and the carboxylic acid (O-H) stretch appears as a broad peak around 2500–3300 cm1^{-1}. Compare with reference spectra of analogous thiophene-2-carboxylic acid derivatives .
    • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) can verify the molecular ion peak at m/z 268.738 (calculated for C8H9ClO4S2) and fragmentation patterns .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer :
    • Step 1 : Sulfonation of 3-chlorothiophene-2-carboxylic acid using isopropylsulfonyl chloride under alkaline conditions (e.g., NaH or K2_2CO3_3 in DMF) to introduce the isopropylsulfonyl group at the 4-position. Monitor reaction progress via TLC .
    • Step 2 : Purification via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Validate purity using HPLC (>95%) .
    • Challenges : Steric hindrance from the isopropyl group may reduce sulfonation efficiency. Optimize reaction time and temperature to mitigate side products .

Advanced Research Questions

Q. How does the isopropylsulfonyl group influence the electronic and steric properties of the thiophene ring in cross-coupling reactions?

  • Methodological Answer :
    • Electronic Effects : The sulfonyl group is strongly electron-withdrawing, polarizing the thiophene ring and activating the 5-position for nucleophilic substitution or metal-catalyzed coupling (e.g., Suzuki-Miyaura). Use DFT calculations to map electron density distribution .
    • Steric Effects : The bulky isopropyl group at the 4-position may hinder reactivity at adjacent positions. Compare reaction rates with methylsulfonyl analogs (e.g., 3-chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid) to quantify steric impacts .
    • Case Study : Attempt Buchwald-Hartwig amination with Pd(OAc)2_2/Xantphos. Monitor regioselectivity via 1H^1H NMR and GC-MS .

Q. What strategies resolve contradictions in reported reactivity or spectral data for this compound?

  • Methodological Answer :
    • Cross-Validation : Replicate disputed reactions under standardized conditions (e.g., inert atmosphere, controlled humidity). Compare results with literature using identical analytical methods (e.g., solvent-matched NMR) .
    • Computational Modeling : Use Gaussian or ORCA to simulate IR/NMR spectra and compare with experimental data. Discrepancies may arise from solvent effects or polymorphic forms .
    • Isotopic Labeling : Introduce 13C^{13}C-labeled isopropyl groups to track reaction pathways and confirm intermediate structures .

Q. What role does this compound play in materials science, particularly in optoelectronic applications?

  • Methodological Answer :
    • Mid-Infrared (MIR) Detection : Functionalize graphene surfaces via π-π stacking of the thiophene ring. The sulfonyl group enhances IR absorption in the 3–5 μm range (2000–3300 cm1^{-1}), improving photoresponsivity in detectors .
    • Device Fabrication : Deposit the compound onto graphene sheets using Langmuir-Blodgett techniques. Characterize responsivity (A/W) and rise time (ms) under MIR irradiation .
    • Stability Testing : Assess device performance over 30 days at room temperature to evaluate degradation mechanisms (e.g., oxidation of the sulfonyl group) .

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